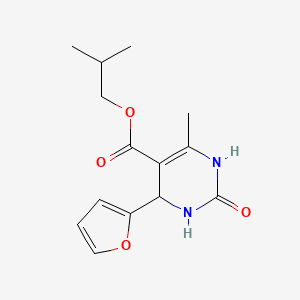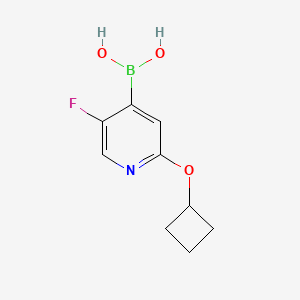
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H11BFNO3 and a molecular weight of 211.0 g/mol . This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are well-established in the pharmaceutical and chemical industries for the production of various boronic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction involving (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The primary mechanism of action for (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Uniqueness: (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can influence its reactivity and the types of products formed in coupling reactions. This structural feature distinguishes it from other boronic acids that lack such substituents .
Propriétés
Formule moléculaire |
C9H11BFNO3 |
|---|---|
Poids moléculaire |
211.00 g/mol |
Nom IUPAC |
(2-cyclobutyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO3/c11-8-5-12-9(4-7(8)10(13)14)15-6-2-1-3-6/h4-6,13-14H,1-3H2 |
Clé InChI |
HLIRVXCROPRDMC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1F)OC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)
![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)
![7-Bromo-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090006.png)
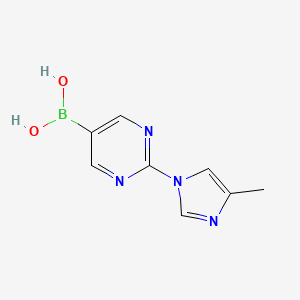
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)
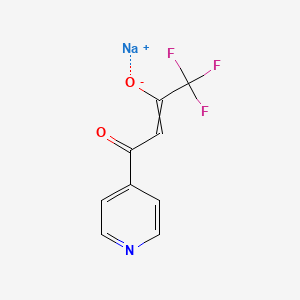
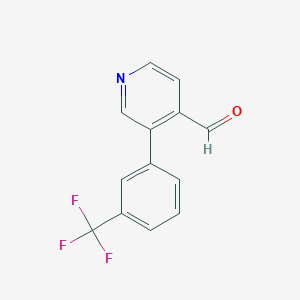
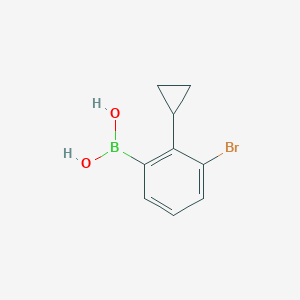
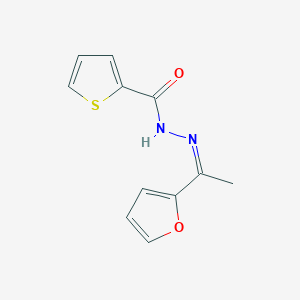

![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
